

Ticlopidine vs. Clopidogrel Post-Stenting: A Meta-Analysis Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ticlopidine*

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In the realm of antiplatelet therapy following coronary stenting, the thienopyridines **ticlopidine** and clopidogrel have been subjects of extensive research to determine the optimal agent for preventing thrombotic complications. This guide provides a comparative meta-analysis of their performance, focusing on efficacy and safety outcomes, supported by quantitative data from pooled clinical trials and registries.

Comparative Efficacy and Safety: A Quantitative Overview

Meta-analyses of randomized controlled trials and observational registries have provided a wealth of data comparing the clinical outcomes of patients treated with **ticlopidine** versus clopidogrel after coronary stent placement. The following tables summarize the key findings from these analyses, focusing on major adverse cardiac events (MACE), mortality, and other significant clinical endpoints.

Table 1: Efficacy Outcomes at 30 Days (Meta-Analysis Data)

Clinical Endpoint	Ticlopidine Group	Clopidogrel Group	Odds Ratio (OR) [95% CI]	P-value	Citation
Major Adverse Cardiac Events (MACE)	4.04%	2.10%	0.72 [0.59 - 0.89]	0.002	[1]
Death	1.09%	0.48%	0.55 [0.37 - 0.82]	0.003	[1]
Death and Non-fatal Myocardial Infarction	Not specified	Not specified	0.63 [0.47 - 0.85]	0.003	[2] [3]
Stent Thrombosis	1.16%	1.77%	Not specified	0.355	[4]

Table 2: Safety and Tolerability Outcomes (Meta-Analysis and Trial Data)

Adverse Event	Ticlopidine Group	Clopidogrel Group	Odds Ratio (OR) [95% CI] / P-value	Citation
Failure to complete 2-week therapy	3.64%	1.62%	p=0.043	[4]
Major Adverse Side Effects	Not specified	Not specified	0.53 [0.42 - 0.66]	<0.00001
Drug Intolerance	Not specified	Not specified	0.51 [0.36 - 0.72]	<0.0001
Hemorrhage	Lower Risk	Higher Risk	0.69 [0.50 - 0.97] (in favor of ticlopidine)	0.03
Neutropenia	0.38%	0%	Not specified	[5]
Thrombocytopenia	0.57%	1.01%	Not significant	[5]

Experimental Protocols: Meta-Analysis Methodology

The data presented are derived from meta-analyses that pooled results from multiple randomized controlled trials and patient registries. The general methodology employed in these meta-analyses is as follows:

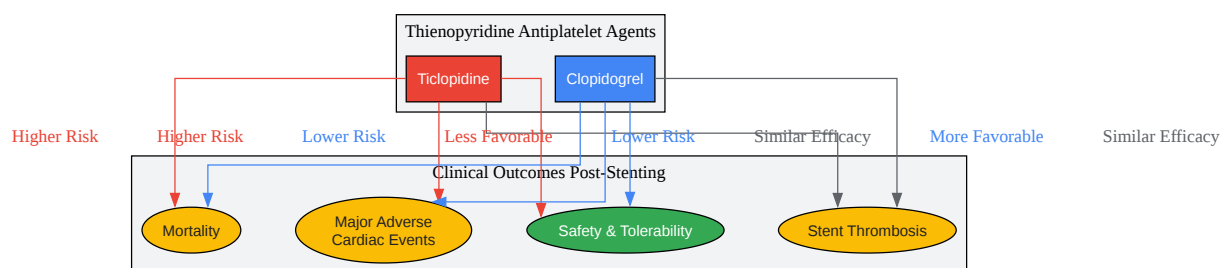
- **Literature Search:** A systematic search of medical databases (such as MEDLINE) was conducted to identify all relevant studies comparing **ticlopidine** and clopidogrel in patients undergoing coronary stenting.[6][7]
- **Study Selection:** Inclusion criteria were established to select studies for the meta-analysis. Typically, these included randomized controlled trials and large-scale registries that reported on the clinical endpoints of interest.[1][6][7]
- **Data Extraction:** Two independent reviewers typically extracted data from the selected studies to minimize bias. The extracted information included study design, patient

characteristics, and the incidence of predefined clinical endpoints.

- **Statistical Analysis:** The extracted data were pooled using statistical models (e.g., fixed-effect or random-effects models) to calculate summary odds ratios (ORs) and 95% confidence intervals (CIs). This allowed for an overall estimation of the treatment effect. Heterogeneity between studies was also assessed. The primary endpoint for efficacy was often a composite of major adverse cardiac events (MACE), which could include death, myocardial infarction, and target vessel revascularization, typically assessed at 30 days post-procedure. [1][2][3] Safety endpoints included bleeding, neutropenia, thrombocytopenia, and overall drug discontinuation.[4][6][7][5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the comparative clinical outcomes of **ticlopidine** and clopidogrel as determined by the meta-analyses.



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- To cite this document: BenchChem. [Ticlopidine vs. Clopidogrel Post-Stenting: A Meta-Analysis Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205844#meta-analysis-of-ticlopidine-versus-clopidogrel-after-stenting]

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